![molecular formula C11H18N2O2 B2450695 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide CAS No. 1465302-15-1](/img/structure/B2450695.png)
3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide
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Overview
Description
The compound “3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide” is a derivative of the known alkaloid cytisine . It has been obtained from two biologically active compounds, such as isoxazole and cytisine .
Synthesis Analysis
The synthesis of this compound has been studied in detail. It has been demonstrated that the reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine . This class of compounds is promising for obtaining new biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of a new derivative based on the cytisine alkaloid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 626.9±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and a flash point of 332.9±34.3 °C . It also has a molar refractivity of 110.8±0.5 cm3, polar surface area of 105 Å2, and a molar volume of 298.4±7.0 cm3 .Scientific Research Applications
All-Polymer Solar Cells (all-PSCs)
- Application : By introducing the acceptor PYO-V , which has upshifted energy levels and blue-shifted absorption due to alkoxy side chains, researchers achieved a significantly enhanced efficiency of 18.5% in ternary all-PSCs. This represents the highest value reported for all-PSCs with a voltage over 0.93 V . Additionally, PYO-V displays versatile applications in indoor photovoltaics, achieving an efficiency of over 24% in indoor all-PSCs .
Organic Synthesis
- Application : 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide can be applied in organic synthesis. It helps address challenges such as production cost restrictions, catalyst recovery, and selectivity of target products. Its superior catalytic performance makes it a valuable tool in synthetic chemistry.
Biochemistry
- Application : Methylene-interrupted polyenes, including 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide, are found in polyunsaturated fatty acids like linoleic acid, α-linolenic acid, and arachidonic acid. These compounds are susceptible to lipid peroxidation, making them important in biochemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(11(14)13(4)5)6-10-8(2)12-15-9(10)3/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHQHFJWDDQIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide |
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